(2E)-4-(4-bromophenyl)-2-[(2E)-(4-chloro-3-nitrobenzylidene)hydrazinylidene]-2,3-dihydro-1,3-thiazole
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Overview
Description
(2E)-4-(4-BROMOPHENYL)-2-[(2E)-2-[(4-CHLORO-3-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YLIDENE]-2,3-DIHYDRO-1,3-THIAZOLE is a complex organic compound characterized by the presence of bromine, chlorine, and nitro functional groups attached to a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-4-(4-BROMOPHENYL)-2-[(2E)-2-[(4-CHLORO-3-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YLIDENE]-2,3-DIHYDRO-1,3-THIAZOLE typically involves multi-step organic reactions. One common method involves the condensation of 4-bromobenzaldehyde with 4-chloro-3-nitrobenzaldehyde in the presence of hydrazine hydrate, followed by cyclization with a thioamide under acidic conditions. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or acetic acid to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
(2E)-4-(4-BROMOPHENYL)-2-[(2E)-2-[(4-CHLORO-3-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YLIDENE]-2,3-DIHYDRO-1,3-THIAZOLE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups in place of the halogens.
Scientific Research Applications
(2E)-4-(4-BROMOPHENYL)-2-[(2E)-2-[(4-CHLORO-3-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YLIDENE]-2,3-DIHYDRO-1,3-THIAZOLE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the synthesis of advanced materials and as a precursor for various chemical products.
Mechanism of Action
The mechanism of action of (2E)-4-(4-BROMOPHENYL)-2-[(2E)-2-[(4-CHLORO-3-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YLIDENE]-2,3-DIHYDRO-1,3-THIAZOLE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(2E)-4-(4-BROMOPHENYL)-2-[(2E)-2-[(4-CHLORO-3-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YLIDENE]-2,3-DIHYDRO-1,3-THIAZOLE: can be compared with other thiazole derivatives that possess similar structural features and functional groups.
Uniqueness
- The presence of both bromine and chlorine atoms, along with a nitro group, makes this compound unique in terms of its reactivity and potential applications. Its specific combination of functional groups allows for diverse chemical modifications and a wide range of biological activities.
Properties
Molecular Formula |
C16H10BrClN4O2S |
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Molecular Weight |
437.7 g/mol |
IUPAC Name |
4-(4-bromophenyl)-N-[(E)-(4-chloro-3-nitrophenyl)methylideneamino]-1,3-thiazol-2-amine |
InChI |
InChI=1S/C16H10BrClN4O2S/c17-12-4-2-11(3-5-12)14-9-25-16(20-14)21-19-8-10-1-6-13(18)15(7-10)22(23)24/h1-9H,(H,20,21)/b19-8+ |
InChI Key |
WBYXWUVOJJARGW-UFWORHAWSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C2=CSC(=N2)N/N=C/C3=CC(=C(C=C3)Cl)[N+](=O)[O-])Br |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=N2)NN=CC3=CC(=C(C=C3)Cl)[N+](=O)[O-])Br |
Origin of Product |
United States |
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